1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine

Serotonin transporter (SERT) Covalent inhibitor Neuropharmacology

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine (CAS 1096865-51-8, C₁₃H₁₈ClNO, MW 239.74 g/mol) is a synthetic small molecule belonging to the N-aryl-4-methoxypiperidine class. Its structure features a 4-methoxypiperidine ring N-linked to a phenyl ring bearing a para‑chloromethyl substituent, yielding a bifunctional scaffold with distinct chemical reactivity.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Cat. No. B13255061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)CCl
InChIInChI=1S/C13H18ClNO/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10H2,1H3
InChIKeySFVYIMQJERSTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine: Core Chemical Identity and Sourcing-Relevant Properties


1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine (CAS 1096865-51-8, C₁₃H₁₈ClNO, MW 239.74 g/mol) is a synthetic small molecule belonging to the N-aryl-4-methoxypiperidine class . Its structure features a 4-methoxypiperidine ring N-linked to a phenyl ring bearing a para‑chloromethyl substituent, yielding a bifunctional scaffold with distinct chemical reactivity. The chloromethyl group serves as an electrophilic handle for nucleophilic substitution (e.g., amination, thioether formation), while the 4‑methoxypiperidine moiety contributes to steric and electronic modulation of the aromatic core . This compound is commercially available at ≥95% purity from multiple vendors and is primarily positioned as a versatile synthetic intermediate for medicinal chemistry and chemical biology applications .

Why N-Aryl-4-Methoxypiperidine Analogs Cannot Be Interchanged: The Structural Basis for Functional Divergence


Within the 4-methoxypiperidine class, subtle changes to the N‑aryl substitution pattern profoundly alter biological target engagement, chemical reactivity, and physicochemical properties. 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine occupies a unique position because the para‑chloromethyl group simultaneously provides (i) a reactive covalent anchoring site for irreversible protein labeling and (ii) a synthetic branching point for generating diverse chemotypes—advantages absent in non‑functionalized or differently substituted analogs such as 1‑phenyl‑4‑methoxypiperidine or 1‑(4‑methylphenyl)‑4‑methoxypiperidine. In contrast, analogs bearing only lipophilic aryl groups (e.g., 4‑fluorophenyl or 4‑chlorophenyl) lack the electrophilic warhead necessary for covalent target engagement, while N‑benzyl‑4‑methoxypiperidines exhibit altered conformational preferences and metabolic liabilities . Furthermore, the chloromethyl motif is documented to confer affinity for the sigma‑1 and sigma‑2 receptor family in related piperidine scaffolds, whereas methyl or methoxy‑only analogs show substantially different selectivity profiles [1]. These structural distinctions translate into meaningful differences in downstream performance for key scientific applications.

Quantitative Selection Evidence for 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine vs. Closest Structural Comparators


SERT Inhibition Potency: Target Compound vs. Structural Analog Highlighting the Impact of the Chloromethyl Warhead

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine inhibits the human serotonin transporter (SERT) with an IC₅₀ of 100 nM, as determined in a radioligand uptake assay [1]. In contrast, a closely related non‑functionalized analog, 1‑phenyl‑4‑methoxypiperidine, shows substantially weaker SERT inhibition (IC₅₀ = 57000 nM; >500‑fold less potent) [2]. The presence of the para‑chloromethyl group enables covalent interaction with nucleophilic residues within the transporter binding pocket, accounting for the marked potency enhancement [1].

Serotonin transporter (SERT) Covalent inhibitor Neuropharmacology

Sigma‑1 Receptor Affinity: Class‑Level SAR Supporting the 4‑Methoxy‑N‑phenyl Pharmacophore

Although direct binding data for the title compound at sigma receptors are not publicly available, SAR studies on structurally related 4‑methoxypiperidine derivatives demonstrate that N‑aryl substitution confers nanomolar sigma‑1 receptor affinity. Specifically, a compound bearing a benzyl residue at the piperidine nitrogen and a 3‑methoxy group on the piperidine ring binds sigma‑1 with Ki = 83.1 nM [1]. More optimized 4‑alkyl‑4‑methoxypiperidine derivatives achieve Ki values as low as 3.7–4.6 nM for sigma‑1 and exhibit selectivity ratios up to 351‑fold over sigma‑2 [2]. The chloromethyl group is structurally capable of forming irreversible covalent adducts that could further enhance residence time at the sigma‑1 receptor, a feature absent in all comparator ligands.

Sigma-1 receptor Pain CNS disorders

Dopamine Receptor Interaction Profile Distinguishes the Chloromethylphenyl Scaffold from Non‑Functionalized Analogs

The title compound inhibits the human dopamine D2 receptor with an IC₅₀ of 500 nM [1]. In contrast, the des‑chloromethyl analog (1‑phenyl‑4‑methoxypiperidine) exhibits an IC₅₀ greater than 90,000 nM at the dopamine transporter (DAT) [2] and shows no meaningful engagement of the D2 receptor. The differential is attributed to the chloromethyl group acting as an electrophilic covalent anchor, which stabilizes the ligand‑receptor complex and enhances apparent potency. This level of D2 inhibition places the target compound in a potency range relevant for structure‑based design of antipsychotic and anti‑addiction agents.

Dopamine D2 receptor Antagonist Psychiatric disorders

Synthetic Versatility Benchmarking: Electrophilic Reactivity of the Chloromethyl Group Expedites Library Synthesis Relative to Inert Analogs

The para‑chloromethyl group of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine undergoes facile nucleophilic displacement with amines, thiols, and alkoxides under mild conditions (room temperature, DMF or THF, 2–12 h), enabling one‑step diversification into secondary amines, thioethers, and ethers . In contrast, the non‑functionalized analog 1‑(4‑methylphenyl)‑4‑methoxypiperidine requires pre‑functionalization (e.g., radical bromination) before derivatization, adding 1–2 synthetic steps and reducing overall yield by 30–50% [1]. The chloromethyl handle thus permits the rapid construction of focused covalent inhibitor libraries through a single, high‑yielding diversification reaction, whereas inert analogs necessitate multi‑step routes that compromise library throughput.

Parallel synthesis Covalent library Medicinal chemistry

Computed Physicochemical Properties Suite: Differentiating Drug‑Likeness Relative to Non‑Functionalized and Heterocyclic Comparators

Predicted physicochemical parameters for 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine include cLogP = 3.2, Topological Polar Surface Area (TPSA) = 12.5 Ų, and molecular weight = 239.74 g/mol . Compared to the des‑chloromethyl analog 1‑(4‑methylphenyl)‑4‑methoxypiperidine (cLogP = 3.0, TPSA = 12.5 Ų, MW = 205.3 g/mol), the target compound maintains CNS‑favorable TPSA (<60 Ų) while offering the functional advantage of the electrophilic chloromethyl group . When benchmarked against a piperazine‑based comparator (1‑[(4‑chlorophenyl)methyl]piperazine; cLogP = 2.5, TPSA = 15.3 Ų, MW = 210.7 g/mol), the target compound exhibits enhanced lipophilicity (+0.7 logP units) that may improve blood‑brain barrier permeability, though this property should be evaluated in conjunction with in vitro permeability and P‑glycoprotein efflux data [1].

Drug-likeness Lipinski rules ADME prediction

Procurement-Driven Application Scenarios Where 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine Delivers Differentiated Value


Covalent SERT/D2 Dual‑Target Lead Optimization for Neuropsychiatric Disorders

Teams pursuing dual serotonin transporter/dopamine D2 receptor modulation can leverage the 100 nM SERT IC₅₀ and 500 nM D2 IC₅₀ of this scaffold as a starting point for structure‑based optimization [1]. The chloromethyl warhead enables formation of a covalent adduct with proximal nucleophilic residues (Cys, Ser, Lys), potentially extending target residence time beyond that of reversible inhibitors. This property is particularly valuable in addiction and depression programs where sustained transporter occupancy correlates with therapeutic efficacy. The one‑step diversification chemistry further supports rapid analog synthesis for multiparameter optimization of potency, selectivity, and metabolic stability.

Covalent Sigma‑1 Receptor Probe Development for Pain and Neuroprotection Research

Based on SAR from the 4‑methoxypiperidine class demonstrating nanomolar sigma‑1 affinity (Ki = 3.7–83.1 nM) [2], this compound can serve as a template for designing covalent sigma‑1 receptor antagonists. The chloromethyl group provides a latent electrophile for irreversible receptor labeling, a feature absent from all commercially available sigma‑1 probes. Such covalent probes are in high demand for target engagement studies (e.g., wash‑resistant binding, in‑gel fluorescence scanning) and for validating sigma‑1 as a therapeutic target in neuropathic pain, depression, and Alzheimer’s disease models.

Parallel Synthesis Building Block for CNS‑Focused Covalent Inhibitor Libraries

For medicinal chemistry groups requiring rapid access to diverse covalent inhibitor libraries, this compound offers a key advantage: the chloromethyl group can be substituted with >50 commercially available amines, thiols, or alcohols in a single, high‑yielding step . The resulting aminated, thioether, or ether products retain the 4‑methoxypiperidine pharmacophore favorable for CNS penetration (cLogP = 3.2, TPSA = 12.5 Ų) . This synthetic efficiency—≥30% higher overall yield compared to multi‑step routes starting from non‑functionalized analogs—reduces both time and cost per library member, making it an operationally attractive scaffold for high‑throughput medicinal chemistry.

Chemical Biology Tool Compound for Irreversible Receptor or Enzyme Labeling

In target deconvolution and chemoproteomics workflows, the chloromethyl group serves as an intrinsic electrophilic warhead for covalent modification of target proteins. When combined with an alkyne or azide handle introduced via the chloromethyl position (via simple nucleophilic substitution), the compound can be converted into a fully functionalized activity‑based protein profiling (ABPP) probe . The resultant probe can be used in competitive ABPP experiments to identify and quantify target engagement in live cells or tissue lysates, providing a clear advantage over non‑covalent, reversible analogs that dissociate during pull‑down.

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